molecular formula C10H14O B13956228 Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI) CAS No. 499126-76-0

Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI)

Cat. No.: B13956228
CAS No.: 499126-76-0
M. Wt: 150.22 g/mol
InChI Key: FUTUGYFHDBDTQC-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI) is a bicyclic organic compound with the molecular formula C10H14O. It is a derivative of norbornane, featuring a ketone functional group at the second position and a methylene group at the third position. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI) typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common synthetic route includes the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride, followed by a series of functional group transformations to introduce the methylene group at the third position and the ketone at the second position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylene group can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or acids (e.g., sulfuric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s rigid bicyclic structure often plays a key role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Camphene: A bicyclic monoterpene with a similar structure but lacking the ketone and methylene groups.

    Norbornane: The parent hydrocarbon of Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI), without any functional groups.

    Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: A closely related compound with a similar structure but different functional groups.

Uniqueness

Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI) is unique due to its combination of a rigid bicyclic framework with reactive functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

499126-76-0

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

5,5-dimethyl-3-methylidenebicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H14O/c1-6-8-4-7(9(6)11)5-10(8,2)3/h7-8H,1,4-5H2,2-3H3

InChI Key

FUTUGYFHDBDTQC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC1C(=C)C2=O)C

Origin of Product

United States

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